7-Chloro-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 5th position, and a methylthio group at the 2nd position on the pyrido[2,3-d]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidine typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with methylthio reagents under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyridopyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it a potential anticancer agent. The compound binds to the active site of the enzyme, preventing the formation of thymidine monophosphate from deoxyuridine monophosphate .
Comparison with Similar Compounds
Similar Compounds
Piritrexim: Another pyridopyrimidine derivative known for its antifolate activity.
Palbociclib: A pyridopyrimidine used as a breast cancer drug.
Dilmapimod: Investigated for its potential activity against rheumatoid arthritis.
Uniqueness
7-Chloro-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methylthio group and chlorine atom contribute to its ability to interact with various molecular targets, making it a versatile compound for research and therapeutic applications .
Properties
Molecular Formula |
C9H8ClN3S |
---|---|
Molecular Weight |
225.70 g/mol |
IUPAC Name |
7-chloro-5-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H8ClN3S/c1-5-3-7(10)12-8-6(5)4-11-9(13-8)14-2/h3-4H,1-2H3 |
InChI Key |
VSIDLPNMCBTZDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NC=C12)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.